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Executive Summary
Opelconazole (PC945) is a novel, inhaled triazole antifungal agent engineered for potent,

targeted activity in the lungs with minimal systemic exposure. This design philosophy aims to

enhance efficacy against pulmonary fungal infections, such as those caused by Aspergillus

fumigatus, while mitigating the risk of systemic side effects and drug-drug interactions

commonly associated with oral or intravenous antifungal therapies. Preclinical toxicology

studies have been foundational in establishing the safety profile of inhaled Opelconazole,

demonstrating that it is well-tolerated in key animal models. This technical guide provides a

comprehensive overview of the available preclinical toxicology data for inhaled Opelconazole,

including summaries of repeat-dose toxicity, safety pharmacology, and in vitro toxicology

studies. The information presented herein is intended to provide researchers, scientists, and

drug development professionals with a detailed understanding of the preclinical safety

assessment of this promising inhaled antifungal candidate.

Repeat-Dose Inhalation Toxicology
Repeat-dose inhalation toxicity studies are critical for evaluating the potential adverse effects of

a new inhaled therapeutic following prolonged administration. For Opelconazole, these studies

were conducted in both rodent (rat) and non-rodent (dog) species to assess local (respiratory

tract) and systemic toxicity.
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14-Day and 13-Week Inhalation Studies
Opelconazole was evaluated in 14-day and 13-week repeat-dose inhalation toxicity studies in

both rats and dogs. Across these studies, Opelconazole was reported to be well-tolerated with

no evidence of systemic toxicity[1].

A key finding in the 13-week studies was a dose-related accumulation of Opelconazole in

alveolar macrophages, which was associated with an inflammatory cell infiltrate[1]. This

observation is considered consistent with an overloaded clearance mechanism for a poorly

soluble inhaled compound and is a finding commonly seen with inhaled medicines[1].

Experimental Protocol: 13-Week Inhalation Toxicity Study (General Methodology)

While the specific, detailed protocol for the Opelconazole studies is not publicly available, a

typical 13-week inhalation toxicity study for a new chemical entity would adhere to the following

general methodology, based on international regulatory guidelines:

Species: Rat and Dog (one rodent, one non-rodent).

Administration: Nose-only or whole-body inhalation for a specified duration each day (e.g., 2-

6 hours).

Dose Groups: Typically three dose levels (low, medium, and high) and a control group

(vehicle and/or air).

Parameters Monitored:

Clinical Observations: Daily checks for signs of toxicity, including changes in behavior,

appearance, and physiological functions.

Body Weight and Food Consumption: Measured weekly.

Ophthalmology: Examinations performed prior to the study and at termination.

Clinical Pathology: Hematology and clinical chemistry parameters evaluated at specified

intervals and at termination.

Urinalysis: Conducted at specified intervals and at termination.
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Organ Weights: Key organs weighed at necropsy.

Histopathology: Microscopic examination of a comprehensive list of tissues from all

animals in the control and high-dose groups, with target organs examined in lower dose

groups. Special attention is given to the entire respiratory tract.

Toxicokinetic Data from 14-Day Inhalation Studies

Toxicokinetic parameters were assessed following daily 2-hour inhalation for 14 days. The data

indicate low systemic exposure in both rats and dogs.

Species Parameter Day 1 Day 14

Rat Cmax 4 hours post-dose Higher than Day 1

Systemic Exposure
Slow and sustained

absorption

Increased with repeat

dosing

Dog Cmax
Immediately post-

dose
Higher than Day 1

Systemic Exposure

Slow absorption,

sustained plasma

levels

Increased with repeat

dosing

Data sourced from a study on the safety and nonclinical pharmacokinetics of PC945.

Caption: Generalized workflow for a 13-week inhalation toxicity study.

Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for a new drug candidate

to cause adverse effects on vital physiological functions. For Opelconazole, these studies

assessed its effects on the central nervous, cardiovascular, and respiratory systems.

The available information indicates that Opelconazole had no significant effects on the general

behavior, physiological state, body temperature, or spontaneous locomotor activity in rats.

Furthermore, it was reported to have no effects on the cardiovascular or respiratory systems in
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dogs and no inhibitory effect on the human ether-a-go-go related gene (hERG) current, which

is a key indicator for proarrhythmic potential[1].

Experimental Protocols (General)

Central Nervous System (CNS): A functional observational battery (FOB) and motor activity

assessment in rats are standard. These studies evaluate behavioral and neurological

changes, as well as effects on motor coordination.

Cardiovascular System: Telemetered dogs are typically used to continuously monitor

electrocardiogram (ECG) parameters, heart rate, and blood pressure before and after drug

administration. An in vitro hERG assay is also a standard component to assess the risk of

QT interval prolongation.

Respiratory System: Respiratory rate and tidal volume are monitored in conscious,

unrestrained animals (often rats or dogs) using whole-body plethysmography.

Central Nervous System Cardiovascular System Respiratory System

Functional Observational Battery (Rat) Motor Activity Assessment (Rat) In Vitro hERG Assay Cardiovascular Telemetry (Dog)
(ECG, BP, HR)

Whole-Body Plethysmography (Rat/Dog)
(Resp. Rate, Tidal Volume)

Opelconazole

Click to download full resolution via product page

Caption: Core components of a standard safety pharmacology assessment.

Genetic Toxicology
While specific data from genotoxicity studies for Opelconazole are not publicly available, a

standard battery of tests is typically required by regulatory agencies to assess the potential of a

new drug to cause genetic damage. This battery is designed to detect gene mutations and

chromosomal damage.

Standard Genotoxicity Testing Battery (General Protocols)
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Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of

Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them

unable to synthesize an essential amino acid (e.g., histidine). The assay evaluates the ability

of the test substance to cause reverse mutations, allowing the bacteria to grow on an amino

acid-deficient medium. The test is conducted with and without a metabolic activation system

(S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

In Vitro Mammalian Cell Micronucleus Test: This assay is used to detect chromosomal

damage. Mammalian cells are exposed to the test substance, and the formation of

micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is assessed. An

increase in the frequency of micronucleated cells indicates that the substance may be

clastogenic (causing chromosomal breakage) or aneugenic (causing chromosome loss).

In Vivo Micronucleus Test: This study is typically conducted in rodents. The animals are

administered the test substance, and bone marrow cells are collected and analyzed for the

presence of micronuclei in polychromatic erythrocytes. This test provides information on the

potential for genotoxicity in a whole animal system.

In Vitro Toxicology
In vitro studies are crucial for understanding the potential for drug-drug interactions. For

Opelconazole, its inhibitory effects on cytochrome P450 (CYP) enzymes were evaluated.

The only inhibitory interaction observed for Opelconazole was with CYP3A4/5 substrates.

CYP Substrate IC50 (µM)

Testosterone 1.33

Midazolam 0.085

Data sourced from a study on the safety and nonclinical pharmacokinetics of PC945.

Experimental Protocol: In Vitro CYP Inhibition Assay (General Methodology)

Test System: Pooled human liver microsomes, which contain a mixture of CYP enzymes.
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Procedure: The test substance (Opelconazole) is incubated at various concentrations with

the microsomes and a specific probe substrate for each CYP isozyme.

Analysis: The rate of metabolism of the probe substrate is measured, typically using LC-

MS/MS. A decrease in the rate of substrate metabolism indicates inhibition of the

corresponding CYP enzyme.

Endpoint: The IC50 value, which is the concentration of the test substance that causes 50%

inhibition of the enzyme activity, is calculated.

Carcinogenicity
Information regarding long-term carcinogenicity studies for inhaled Opelconazole is not

currently available in the public domain.

Standard Carcinogenicity Bioassay (General Protocol)

Carcinogenicity studies are typically long-term studies (up to 2 years) conducted in two rodent

species (usually rats and mice). The animals are administered the test substance daily over

their lifetime, and the incidence of tumors is compared between the treated and control groups.

Conclusion
The available preclinical toxicology data for inhaled Opelconazole support a favorable safety

profile, characterized by good local and systemic tolerability in repeat-dose inhalation studies in

rats and dogs. The primary local finding of alveolar macrophage accumulation is a recognized

phenomenon for poorly soluble inhaled compounds. Safety pharmacology studies revealed no

adverse effects on the central nervous, cardiovascular, or respiratory systems. In vitro data

indicate a potential for interaction with CYP3A4/5, which is a common characteristic of azole

antifungals. While detailed public data on genotoxicity and carcinogenicity are not available, the

overall preclinical safety package was sufficient to support the progression of Opelconazole
into clinical development. This technical guide provides a consolidated overview of the publicly

accessible preclinical toxicology information, forming a basis for understanding the safety

profile of this novel inhaled antifungal agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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